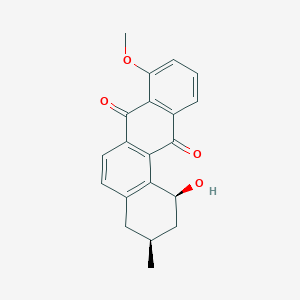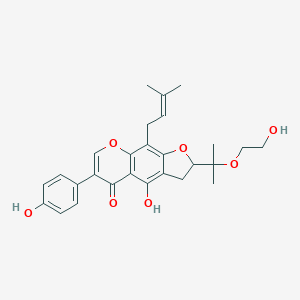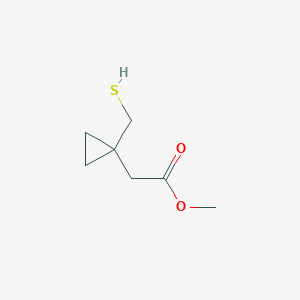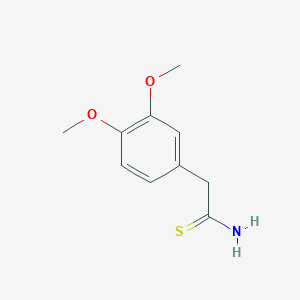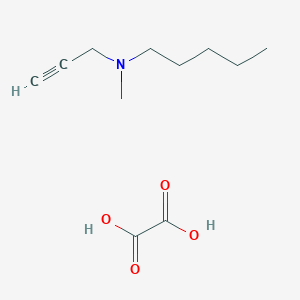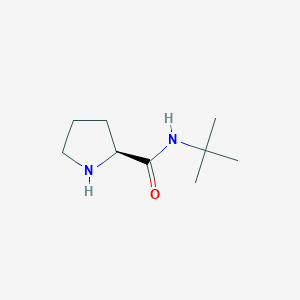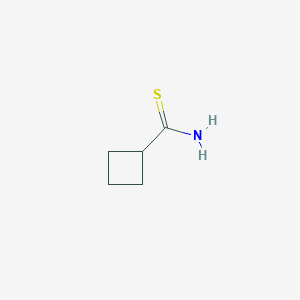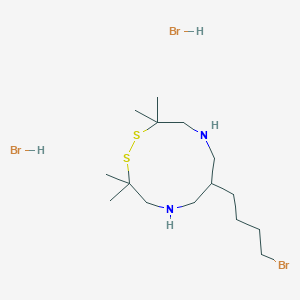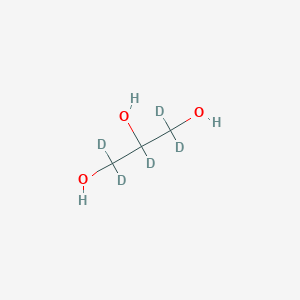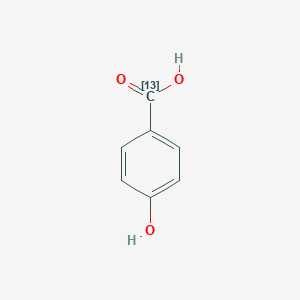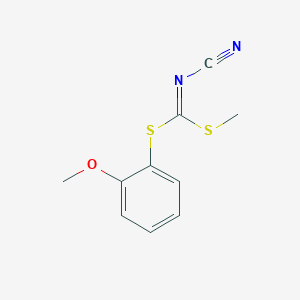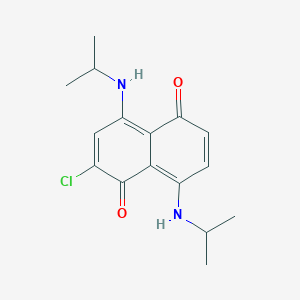
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione, also known as CPNPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthalene derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have potential applications in a variety of scientific research areas. One of the main areas of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity and can scavenge free radicals, which can cause cellular damage. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying the effects of oxidative stress on cells and tissues.
Another area of interest for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is in the study of cancer. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have antitumor activity in vitro and in vivo. It works by inducing apoptosis, or programmed cell death, in cancer cells. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a promising candidate for further research in the development of cancer treatments.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in oxidative stress and tumor growth. Specifically, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species, and to downregulate the expression of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Effets Biochimiques Et Physiologiques
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and antitumor activity, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have anti-inflammatory activity, to protect against ischemia-reperfusion injury, and to improve glucose tolerance in animal models. These effects make 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying a variety of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments is its high purity and stability. This makes it easy to work with and ensures that results are reproducible. Additionally, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to be relatively non-toxic, which makes it a safe tool for studying biological processes.
However, there are also limitations to using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments. One limitation is that it can be expensive to synthesize, which may limit its accessibility to researchers. Additionally, the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research involving 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. One area of interest is in the development of new cancer treatments based on 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. Further research is needed to better understand the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione and to determine its efficacy in treating different types of cancer.
Another area of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity, and further research is needed to determine its potential applications in treating diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Finally, there is potential for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione to be used as a tool for studying a variety of biological processes. Further research is needed to determine the full range of its biochemical and physiological effects and to identify new areas of research where 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione may be useful.
Méthodes De Synthèse
The synthesis method of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione involves the reaction of 2-chloro-1,4-naphthoquinone with isopropylamine in the presence of a catalyst. The resulting product is then reacted with isopropylamine again to yield 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. This method has been shown to be efficient and yields high purity products.
Propriétés
Numéro CAS |
135790-39-5 |
|---|---|
Nom du produit |
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione |
Formule moléculaire |
C16H19ClN2O2 |
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
6-chloro-5-hydroxy-8-(propan-2-ylamino)-4-propan-2-yliminonaphthalen-1-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-8(2)18-11-5-6-13(20)14-12(19-9(3)4)7-10(17)16(21)15(11)14/h5-9,19,21H,1-4H3 |
Clé InChI |
QLJZYJUZLGUWOV-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
SMILES |
CC(C)NC1=CC(=C(C2=C1C(=O)C=CC2=NC(C)C)O)Cl |
SMILES canonique |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
Synonymes |
1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



